molecular formula C15H13Br B14347317 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene CAS No. 92497-32-0

1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene

Katalognummer: B14347317
CAS-Nummer: 92497-32-0
Molekulargewicht: 273.17 g/mol
InChI-Schlüssel: CTVWBRYWJYPDQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene is an organic compound with the molecular formula C15H13Br It is a derivative of benzene, where a bromine atom is attached to the benzene ring, and a 4-methylphenyl group is connected via an ethenyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene can be synthesized through several methods. One common approach involves the bromination of 2-[2-(4-methylphenyl)ethenyl]benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or dichloromethane, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

  • Substituted benzene derivatives.
  • Aldehydes or carboxylic acids from oxidation.
  • Ethyl-substituted benzene from reduction.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethenyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-4-[2-(4-methylphenyl)ethenyl]benzene: Similar structure but with the bromine atom at a different position on the benzene ring.

    2-Bromo-4’-methylacetophenone: Contains a bromine atom and a 4-methylphenyl group but with a different linkage.

    2-Bromo-4’-methoxyacetophenone: Similar structure with a methoxy group instead of a methyl group.

Uniqueness: 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethenyl linkage

Eigenschaften

CAS-Nummer

92497-32-0

Molekularformel

C15H13Br

Molekulargewicht

273.17 g/mol

IUPAC-Name

1-bromo-2-[2-(4-methylphenyl)ethenyl]benzene

InChI

InChI=1S/C15H13Br/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-11H,1H3

InChI-Schlüssel

CTVWBRYWJYPDQF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C=CC2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.